molecular formula C24H22N4O B2529563 (E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 303024-37-5

(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2529563
CAS RN: 303024-37-5
M. Wt: 382.467
InChI Key: HEGWSIYSSPRFDR-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H22N4O and its molecular weight is 382.467. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

  • Context : Research focused on modifying the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties.
  • Findings : Altering the position of the methyl group in the pyrido[1,2-a]pyrimidine nucleus increased the biological activity of para-substituted derivatives. This modification is significant for developing potential new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Exploration of Antifolate and Antitumor Activity

  • Context : Studies on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines to understand the impact of methyl group addition at specific positions on dihydrofolate reductase (DHFR) inhibitory activity and antitumor activity.
  • Findings : Addition of a 9-methyl group and conformational restriction at the C8-C9 bridge enhanced the inhibitory potency against recombinant human DHFR and tumor cell growth inhibition (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Synthesis of Heterocyclic Systems

  • Context : Research into using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of various heterocyclic systems, including 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Findings : The study illustrated a method for synthesizing various heterocyclic compounds with potential pharmacological relevance (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Synthesis and Analgesic Properties Exploration

  • Context : Investigation into the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and their potential as analgesics.
  • Findings : All synthesized compounds demonstrated varying degrees of analgesic properties, indicating the potential for new pain relief drugs (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

properties

IUPAC Name

2-(benzylamino)-3-(benzyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-18-9-8-14-28-23(18)27-22(26-16-20-12-6-3-7-13-20)21(24(28)29)17-25-15-19-10-4-2-5-11-19/h2-14,17,26H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGWSIYSSPRFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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